molecular formula C8H9ClO3S B073118 4-Ethoxybenzenesulfonyl chloride CAS No. 1132-17-8

4-Ethoxybenzenesulfonyl chloride

Cat. No. B073118
CAS RN: 1132-17-8
M. Wt: 220.67 g/mol
InChI Key: XIWSSFMVSKKXRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl chloride derivatives often involves phase-transfer catalysis under specific conditions, such as ultrasound irradiation, to promote nucleophilic substitution reactions efficiently. For instance, ethoxy-4-nitrobenzene can be synthesized from 4-chloronitrobenzene using potassium ethoxide and a phase-transfer catalyst under ultrasound irradiation, highlighting a method that may parallel or inform approaches to synthesizing 4-ethoxybenzenesulfonyl chloride derivatives (Wang & Rajendran, 2007).

Molecular Structure Analysis

Studies on compounds similar to 4-ethoxybenzenesulfonyl chloride, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, provide insights into the molecular structure through vibrational spectroscopic studies, highlighting the significance of sulfonyl chloride derivatives in chemistry. These analyses include infrared spectrum recording and computational methods to understand the molecular geometry, electronic properties, and non-linear optical activities (Nagarajan & Krishnakumar, 2018).

Chemical Reactions and Properties

Sulfonyl chloride derivatives participate in a variety of chemical reactions, acting as activating agents for covalent attachment to solid supports or substrates. For example, 4-fluorobenzenesulfonyl chloride has been utilized to activate hydroxyl groups of polymeric carriers, showcasing the reactivity and versatility of sulfonyl chlorides in bioconjugation and material science applications (Chang et al., 1992).

Scientific Research Applications

  • Activating Hydroxyl Groups of Polymeric Carriers : 4-Fluorobenzenesulfonyl chloride, a compound similar in structure to 4-ethoxybenzenesulfonyl chloride, is an excellent activating agent for the covalent attachment of biologicals to various solid supports. It reacts rapidly with primary or secondary hydroxyl groups to form activated solid supports that can be used for therapeutic applications like bioselective separation of lymphocyte subsets and tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).

  • Ethoxylation in Chemical Synthesis : A study demonstrated the synthesis of ethoxy-4-nitrobenzene by reacting 4-chloronitrobenzene with potassium ethoxide, using phase-transfer catalysts and ultrasound irradiation. This is an example of how similar compounds to 4-ethoxybenzenesulfonyl chloride can be used in nucleophilic substitution reactions (Wang & Rajendran, 2007).

  • Molecular Structure and Spectroscopic Studies : The vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, a derivative of 4-ethoxybenzenesulfonyl chloride, have been carried out to understand its chemical significance and spectroscopic properties. These studies are essential for understanding the molecular geometry and electronic properties of such compounds (Nagarajan & Krishnakumar, 2018).

  • Enzyme Inhibition and In Silico Studies : In a study, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition potential. This indicates the role of 4-ethoxybenzenesulfonyl chloride derivatives in developing potential therapeutic agents (Riaz, 2020).

Safety And Hazards

4-Ethoxybenzenesulfonyl chloride is classified as a skin corrosive substance (Category 1B) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWSSFMVSKKXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395068
Record name 4-ethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxybenzenesulfonyl chloride

CAS RN

1132-17-8
Record name 4-ethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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